1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-methoxynonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-methoxynonane is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms and a methoxy group. This compound is known for its exceptional chemical stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-methoxynonane typically involves multiple steps. One common method includes the fluorination of a suitable precursor, followed by the introduction of the methoxy group. The reaction conditions often require the use of specialized fluorinating agents and catalysts to achieve high yields and purity. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-methoxynonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group or fluorine atoms are replaced by other functional groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-methoxynonane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds.
Biology: Its stability and resistance to degradation make it useful in studying biological systems and interactions.
Medicine: It is explored for its potential use in drug delivery systems due to its unique properties.
Industry: It is used in the production of high-performance materials, such as coatings and lubricants, that require chemical resistance and stability.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-methoxynonane involves its interaction with molecular targets through its fluorinated structure. The fluorine atoms create a highly electronegative environment, which can influence the compound’s binding affinity and reactivity. The pathways involved often include interactions with enzymes and receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other fluorinated compounds, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-methoxynonane stands out due to its high degree of fluorination and the presence of a methoxy group. Similar compounds include:
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluorononane: Lacks the methoxy group, resulting in different chemical properties.
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Octadecafluorononane: Contains more fluorine atoms, leading to increased stability but potentially different reactivity.
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-hydroxynonane: Has a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
Eigenschaften
CAS-Nummer |
112806-31-2 |
---|---|
Molekularformel |
C10H6F16O |
Molekulargewicht |
446.13 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-9-methoxynonane |
InChI |
InChI=1S/C10H6F16O/c1-27-2-4(13,14)6(17,18)8(21,22)10(25,26)9(23,24)7(19,20)5(15,16)3(11)12/h3H,2H2,1H3 |
InChI-Schlüssel |
COWBSAKCDQKSKI-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.